Licarin A

Descripción general

Descripción

Licarin A es un compuesto neolignano con una estructura de dihidrobenzofurano. Se encuentra en diversas especies vegetales, incluida la nuez moscada (Myristica fragrans), y se ha demostrado que posee una variedad de actividades biológicas. This compound ha sido estudiado por sus propiedades citotóxicas, antimicrobianas, antiinflamatorias y neuroprotectoras .

Métodos De Preparación

Licarin A se puede obtener mediante extracción natural y métodos sintéticos. La ruta sintética más común implica la dimerización oxidativa del isoeugenol. Esta reacción puede ser catalizada por varios agentes, incluido CuFe2O4, que ha demostrado proporcionar altos rendimientos en condiciones suaves . La reacción normalmente implica el uso de disolventes como el tetrahidrofurano (THF) y agentes oxidantes como el hidroperóxido de terc-butilo (TBHP) .

Análisis De Reacciones Químicas

Licarin A sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El método principal para sintetizar this compound implica la oxidación del isoeugenol.

Reducción: this compound se puede reducir para formar varios derivados, aunque las condiciones y los reactivos específicos para estas reacciones se informan con menos frecuencia.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos metoxi e hidroxilo.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como TBHP y catalizadores como CuFe2O4 . Los productos principales formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Anticancer Properties

Licarin A has shown significant promise as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include:

- Cell Cycle Arrest : this compound may interfere with the cell cycle, preventing cancer cells from dividing.

- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death.

- Modulation of Signaling Pathways : Studies suggest that this compound influences multiple signaling cascades involved in cancer progression, including the p38 MAPK pathway and protein kinase C (PKC) pathways .

Case Study: Anti-Cancer Efficacy

In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers. The compound's efficacy was particularly notable against breast and colon cancer cells.

Antiparasitic Activity

This compound exhibits potent activity against several protozoan parasites, making it a candidate for treating diseases such as:

- Chagas Disease : Effective against Trypanosoma cruzi, with an EC50 value of approximately 100.8 μM .

- Leishmaniasis : Demonstrates significant leishmanicidal activity against Leishmania major and Leishmania amazonensis .

- Schistosomiasis : Acetylated derivatives of this compound have shown enhanced schistosomicidal activity against Schistosoma mansoni .

Comparative Efficacy Table

| Disease | Pathogen | EC50 (μM) | Reference |

|---|---|---|---|

| Chagas Disease | Trypanosoma cruzi | 100.8 | |

| Leishmaniasis | Leishmania major | Not specified | |

| Schistosomiasis | Schistosoma mansoni | 50-200 |

Antimicrobial Properties

This compound has demonstrated antibacterial and antimycobacterial properties, indicating its potential use in treating infections caused by bacteria and mycobacteria, including multidrug-resistant strains. Studies have reported its effectiveness against:

- Mycobacterium tuberculosis : Showing promise as an anti-TB agent.

- Various Bacterial Strains : Exhibiting broad-spectrum antimicrobial activity .

Anti-inflammatory Effects

Research has shown that this compound can modulate immune responses and exhibit anti-inflammatory effects. Notably, it has been found to:

- Reduce tumor necrosis factor-alpha (TNF-α) production in activated mast cells, potentially alleviating allergic responses .

- Suppress the production of prostaglandin D2 (PGD2), further indicating its role in managing inflammation .

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties by activating specific signaling pathways that mitigate pain and hyperalgesia. Its effects have been linked to the activation of the NO-cGMP-ATP-sensitive K+ channel pathway, providing insights into its potential applications in treating neuropathic pain .

Mecanismo De Acción

Comparación Con Compuestos Similares

Licarin A forma parte de la clase de compuestos neolignanos, que incluye otros compuestos similares como:

Licarin B: Otro neolignano con una estructura similar pero diferentes actividades biológicas.

Macelignan: Encontrado en Myristica fragrans, este compuesto también exhibe propiedades antimicrobianas y antiinflamatorias.

Accuminatin: Otro neolignano con posibles efectos antiinflamatorios y citotóxicos.

Su capacidad para inducir la apoptosis dependiente de la autofagia en las células cancerosas y sus efectos antiinflamatorios lo convierten en un compuesto particularmente prometedor para futuras investigaciones y desarrollo .

Actividad Biológica

Licarin A is a naturally occurring neolignan primarily derived from the plant species Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities, supported by various studies and research findings.

Chemical Structure and Properties

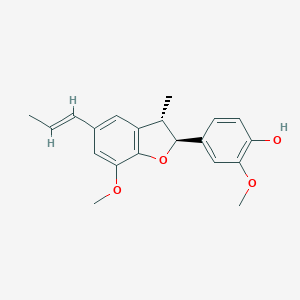

This compound is characterized by its unique chemical structure which includes a phenolic sub-unit and an alkenyl side chain. The structure can be represented as follows:

This configuration contributes to its biological activity, influencing its interactions with various biological targets.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of this compound. It has been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB signaling. In a recent study, this compound exhibited significant inhibition of NF-κB phosphorylation in DU-145 prostate cancer cells at low concentrations (9.6 nM), outperforming other controls like rocaglamide .

Table 1: Anti-inflammatory Effects of this compound

| Concentration (nM) | NF-κB Phosphorylation Inhibition (%) |

|---|---|

| 9.6 | 75 |

| 48 | 85 |

| 150 | 90 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. It demonstrated superior oxidative control compared to Vitamin C in cell viability assays, maintaining activity over extended periods . This property is particularly relevant in preventing oxidative stress-related diseases.

Antimycobacterial Effects

Research indicates that this compound exhibits significant antimicrobial properties, particularly against rapidly growing mycobacteria. Structural modifications to this compound have enhanced its efficacy against various strains, showing lower minimum inhibitory concentration (MIC) values than standard drugs .

Table 2: Antimycobacterial Activity of this compound and Derivatives

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| This compound | 12 | 20 |

| Modified Derivative DL21 | 6 | 20 |

Antileishmanial Activity

This compound has been identified as a promising candidate against Leishmania species, with significant anti-promastigote and anti-amastigote activities noted. The derivative DL21 showed an EC50 of 4.68 µM against promastigotes and an EC90 of 15.91 µM against amastigotes .

Table 3: Leishmanicidal Activity of this compound Derivatives

| Compound | EC50 Promastigote (µM) | EC90 Amastigote (µM) |

|---|---|---|

| This compound | 10 | 30 |

| DL21 | 4.68 | 15.91 |

Anticancer Potential

Recent investigations suggest that this compound may possess anticancer properties through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. In studies involving different cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 to 100 μM .

Case Studies and Clinical Relevance

A notable case study highlighted the use of this compound derivatives in treating inflammatory eye diseases, showcasing their potential as novel therapeutic agents . The derivatives exhibited lower toxicity while maintaining significant biological activity.

Propiedades

IUPAC Name |

2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDOFWOJEDZPCF-FNINDUDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.